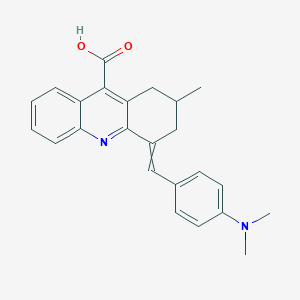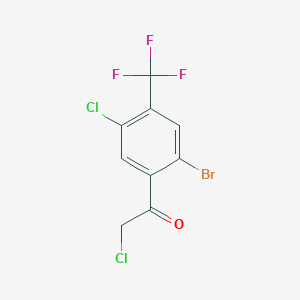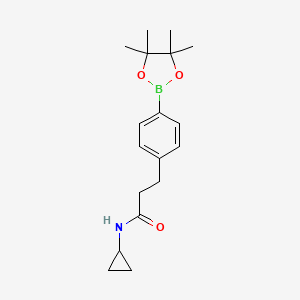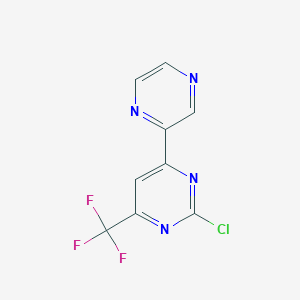
(R)-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride typically involves multi-component reactions. One common method includes the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol to afford substituted piperidines . Another approach involves the use of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines, including piperidines, in good to excellent yields .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield. For example, the use of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow reaction provides various enantioenriched piperidines . These methods are scalable and suitable for large-scale production.
化学反应分析
Types of Reactions
®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of ®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to the modulation of biological processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, which can influence neurological functions .
相似化合物的比较
Similar Compounds
- Piperidin-3-yl (2-thienyl)methanone hydrochloride
- ®-3-Methyl piperidine carboxylate hydrochloride
- ®-(Piperidin-3-yl)methanol hydrochloride
Uniqueness
®-(4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride is unique due to the presence of the difluoropiperidinyl group, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness can be leveraged in the design of novel pharmaceuticals with improved efficacy and selectivity.
属性
分子式 |
C11H19ClF2N2O |
|---|---|
分子量 |
268.73 g/mol |
IUPAC 名称 |
(4,4-difluoropiperidin-1-yl)-[(3R)-piperidin-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C11H18F2N2O.ClH/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9;/h9,14H,1-8H2;1H/t9-;/m1./s1 |
InChI 键 |
XLIXCTBCAYJTHX-SBSPUUFOSA-N |
手性 SMILES |
C1C[C@H](CNC1)C(=O)N2CCC(CC2)(F)F.Cl |
规范 SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)


![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)


![2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)

![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)


![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)

